N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
CAS No.: 1170107-93-3
Cat. No.: VC2800658
Molecular Formula: C20H24N4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170107-93-3 |
|---|---|
| Molecular Formula | C20H24N4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
| Standard InChI | InChI=1S/C20H24N4/c1-15-5-4-6-16(13-15)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23) |
| Standard InChI Key | JRICNIJDAPIUBW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 |
| Canonical SMILES | CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 |
Introduction
Chemical Identity and Basic Properties
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is an organic compound with multiple nitrogen-containing heterocycles. According to chemical databases, it has the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1170107-93-3 |
| Molecular Formula | C₂₀H₂₄N₄ |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
| Alternative Names | spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine, N-[(3-methylphenyl)methyl]- |
| Database Identifiers | PubChem CID: 135891232, SCHEMBL17757294, ALBB-019593 |
The compound features a spiro fusion between a piperidine and a quinoxaline ring system, with the spiro carbon connecting the piperidine 4-position to the quinoxaline 2-position. Additionally, it contains a 3-methylbenzyl group attached to one of the nitrogen atoms in the structure .
Structural Features and Molecular Architecture
The molecular structure of N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine presents several distinctive structural elements that contribute to its chemical properties and potential biological activities.
Key Structural Components
The structure can be broken down into three main components:
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Spiro Core: The compound contains a spiro junction between a six-membered piperidine ring and a quinoxaline bicyclic system. This spiro arrangement creates a three-dimensional structure with unique spatial characteristics .
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Quinoxaline Moiety: The quinoxaline portion consists of a benzene ring fused with a pyrazine ring, contributing aromatic character and potential for π-stacking interactions with biological targets .
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3-Methylbenzyl Group: This substituent features a benzene ring with a methyl group at the meta position (3-position), attached to the structure via a methylene bridge .
Comparative Analysis with Structurally Related Compounds
Examining structurally similar compounds provides valuable insights into the potential properties and activities of N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine.
Comparison with Positional Isomers and Analogs
The structural variations among these compounds primarily involve the position of substituents on the benzyl group and modifications to the spiro-fused ring system. These differences, though subtle, can significantly impact the compounds' physical properties, chemical reactivity, and biological activities .
Structure-Activity Relationships
Based on studies with similar spiro compounds, the following structure-activity relationships can be inferred:
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Spiro Junction: The spiro arrangement between heterocyclic systems often contributes to conformational rigidity, which can enhance binding specificity to biological targets.
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Benzyl Substituent Position: The position of substituents on the benzyl group (meta in the title compound) can affect electronic distribution and lipophilicity, potentially influencing membrane permeability and receptor interactions.
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Nitrogen-Containing Heterocycles: The presence of multiple nitrogen atoms in the structure provides potential hydrogen bond acceptor sites, which are often important for biological activity .
| Reaction Step | Reagents | Conditions | Potential Yield |
|---|---|---|---|
| Spiro Core Formation | Cyclic Schiff base, isocyanide derivatives | Room temperature, MeOH as solvent | 70-90% |
| N-Alkylation | 3-Methylbenzyl halide, base | Basic conditions (e.g., K₂CO₃, Et₃N), polar aprotic solvent | 75-85% |
| Functional Group Adjustments | Reducing agents, oxidizing agents | Varied based on specific transformation | Variable |
These synthetic approaches would need experimental validation and optimization for the specific target molecule .
Physicochemical Properties and Characterization
The physicochemical properties of N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine influence its behavior in biological systems and chemical reactions.
Predicted Physicochemical Properties
Based on its structure, the following properties can be predicted:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Solubility | Likely sparingly soluble in water; more soluble in organic solvents | Based on structure containing both polar and nonpolar regions |
| Lipophilicity (LogP) | Approximately 3.0-4.0 | Estimated from similar spiro compounds with aromatic and heterocyclic components |
| Hydrogen Bond Donors | 2-3 | Based on NH groups in the structure |
| Hydrogen Bond Acceptors | 4 | Based on nitrogen atoms in the structure |
| pKa | Approximately 8-9 for the piperidine nitrogen | Based on typical values for similar nitrogen-containing heterocycles |
These predicted properties would need experimental verification .
Structure-Based Drug Design Considerations
The structural features of N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine make it potentially relevant for structure-based drug design approaches.
Pharmacophore Features
The compound contains several structural elements that could serve as pharmacophore features:
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Spiro Center: Provides conformational constraint and three-dimensional character.
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Basic Nitrogen: The piperidine nitrogen can act as a hydrogen bond acceptor or form ionic interactions with acidic residues in protein targets.
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Aromatic Rings: Both the quinoxaline and methylbenzyl portions can participate in π-stacking interactions with aromatic residues in proteins.
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NH Groups: Can function as hydrogen bond donors in ligand-protein interactions .
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